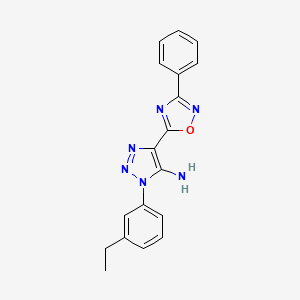![molecular formula C18H22N4O3S B6507466 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide CAS No. 941932-48-5](/img/structure/B6507466.png)
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide, or N-DATPED, is an organic compound used in scientific research. It has a variety of applications, including as an intermediate in the synthesis of pharmaceutical compounds and as a research tool in biochemistry and physiology. N-DATPED is a relatively new compound, and its mechanism of action and biochemical and physiological effects are still being studied.
Aplicaciones Científicas De Investigación
N-DATPED is used in a variety of scientific research applications. It has been used in the study of the mechanisms of action of various drugs and in the synthesis of pharmaceutical compounds. It has also been used in the study of biochemical and physiological processes, such as the regulation of cell division and the regulation of gene expression.
Mecanismo De Acción
The exact mechanism of action of N-DATPED is still being studied. However, it is believed that N-DATPED binds to certain proteins in the body and alters their activity. This binding is believed to be reversible, meaning that the effect of N-DATPED is temporary.
Biochemical and Physiological Effects
N-DATPED has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have an effect on the regulation of cell division and the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-DATPED has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, meaning that it can be stored for long periods of time without degradation. It is also relatively safe to use and is not toxic to humans. The main limitation of N-DATPED is that it is relatively expensive, making it difficult to use in large-scale experiments.
Direcciones Futuras
There are a number of potential future directions for research involving N-DATPED. These include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceutical compounds. Additionally, further research into the potential therapeutic effects of N-DATPED, such as its anti-inflammatory, anti-tumor, and anti-viral properties, could lead to new treatments for a variety of diseases and conditions. Finally, further research into the potential toxicity of N-DATPED could lead to a better understanding of its safety profile and potential applications in human medicine.
Métodos De Síntesis
N-DATPED is synthesized through a process known as the Biginelli reaction. The Biginelli reaction involves the condensation of an aldehyde, an alpha-keto ester, and urea or thiourea in an aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds via a three-step process that involves the formation of an intermediate compound. The intermediate compound is then converted to the desired product, N-DATPED.
Propiedades
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-12(23)20-13-6-4-7-14(10-13)21-18(25)17(24)19-11-15(22(2)3)16-8-5-9-26-16/h4-10,15H,11H2,1-3H3,(H,19,24)(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKHUVCLCXZHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507383.png)

![1-(4-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6507393.png)
![ethyl 4-methyl-2-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}-1,3-thiazole-5-carboxylate](/img/structure/B6507409.png)
![N-(3-chlorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6507419.png)
![4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,5,6,7,8-hexahydroquinazolin-2-one](/img/structure/B6507426.png)
![3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6507428.png)
![4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B6507429.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6507430.png)

![ethyl 4-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6507453.png)
![N'-[(4-methylphenyl)methyl]-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6507470.png)
![N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6507472.png)
![ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6507480.png)